(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DU-6681 is a small molecule drug developed by Daiichi Sankyo Co., Ltd. It is known for its role as a β-lactamase inhibitor and cell wall inhibitor, primarily targeting bacterial infections . The compound has been studied for its potential in treating bacterial infections by inhibiting β-lactamase, an enzyme produced by bacteria that provides resistance against β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
DU-6681 is synthesized as an active form of the oral carbapenem compound DZ-2640, which is an ester-type prodrug . The synthesis involves the de-esterification of DZ-2640 to produce DU-6681 . The reaction conditions for this process typically involve the use of specific reagents and catalysts to ensure the efficient conversion of the prodrug to its active form.
Industrial Production Methods
The industrial production of DU-6681 involves large-scale synthesis and purification processes. High-performance liquid chromatography is often used to determine the concentrations of DU-6681 in plasma and urine, ensuring the absence of major active metabolites . The production process is designed to maintain the stability and potency of the compound while meeting regulatory standards.
Chemical Reactions Analysis
Types of Reactions
DU-6681 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and effectiveness as a β-lactamase inhibitor.
Common Reagents and Conditions
Common reagents used in the reactions involving DU-6681 include β-lactamase inhibitors and cell wall inhibitors. The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as the inhibition of bacterial growth and resistance.
Major Products Formed
The major products formed from the reactions involving DU-6681 include its active form, which effectively inhibits β-lactamase and disrupts bacterial cell wall synthesis. This leads to the elimination of bacterial infections and the prevention of antibiotic resistance .
Scientific Research Applications
DU-6681 has been extensively studied for its applications in various scientific fields:
Mechanism of Action
DU-6681 exerts its effects by inhibiting β-lactamase, an enzyme that provides resistance to β-lactam antibiotics. The compound binds to the active site of β-lactamase, preventing the enzyme from breaking down β-lactam antibiotics . This inhibition allows the antibiotics to remain effective against bacterial infections. Additionally, DU-6681 disrupts bacterial cell wall synthesis, leading to the elimination of bacteria .
Comparison with Similar Compounds
Similar Compounds
R-95867: An active form of the oral carbapenem CS-834.
Faropenem: Another carbapenem antibiotic with similar antibacterial activity.
Oral Cephalosporins: Such as cefcapene, cefotiam, and cefpodoxime.
Uniqueness of DU-6681
DU-6681 is unique in its potent activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to be as active as or more potent than similar compounds like R-95867 and faropenem . Its ability to inhibit β-lactamase and disrupt bacterial cell wall synthesis makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
CAS No. |
129951-17-3 |
---|---|
Molecular Formula |
C16H19N3O4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-7-12-11(8(2)20)15(21)19(12)13(16(22)23)14(7)24-9-5-10-17-3-4-18(10)6-9/h3-4,7-9,11-12,20H,5-6H2,1-2H3,(H,22,23)/t7-,8-,9+,11-,12-/m1/s1 |
InChI Key |
SYFIHQJVKJGGGB-SXLYUPOASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC4=NC=CN4C3)C(=O)O)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC4=NC=CN4C3)C(=O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.